4-amino-N-methylcyclohexane-1-carboxamide
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Description
4-amino-N-methylcyclohexane-1-carboxamide is a chemical compound with the CAS Number: 1016516-03-2 . Its molecular weight is 156.23 . The IUPAC name for this compound is 4-amino-N-methylcyclohexanecarboxamide .
Molecular Structure Analysis
The InChI code for 4-amino-N-methylcyclohexane-1-carboxamide is 1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) . This indicates that the molecule consists of a cyclohexane ring with an amino group and a carboxamide group attached.Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
Research on enaminones, which are related to 4-amino-N-methylcyclohexane-1-carboxamide, focuses on their hydrogen bonding and molecular structure, highlighting their potential in anticonvulsant applications. The study of three anticonvulsant enaminones demonstrated the importance of intramolecular and intermolecular hydrogen bonding, which could influence the bioactivity of compounds similar to 4-amino-N-methylcyclohexane-1-carboxamide (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Radiopharmaceutical Precursors
Efficient synthesis methods for compounds structurally related to 4-amino-N-methylcyclohexane-1-carboxamide have been developed for the production of radiopharmaceuticals. An example is the precursor synthesis for [18F]Mefway, which is used in imaging 5-HT1A receptors, demonstrating the chemical's utility in medical imaging applications (Choi et al., 2010).
Tranexamic Acid in Dermatological Applications
Tranexamic acid, a compound with structural similarities, shows effectiveness in dermatological applications, such as suppressing UVB eye irradiation-induced melanocyte activation, which is essential for skin whitening care. This highlights the potential of similar compounds in dermatology (Hiramoto et al., 2014).
Catalytic Aminocarbonylation
Aminocarbonylation reactions involving amino acid esters showcase the catalytic applications of compounds related to 4-amino-N-methylcyclohexane-1-carboxamide. These reactions are crucial for synthesizing carboxamide derivatives, indicating the compound's role in facilitating complex chemical transformations (Müller et al., 2005).
Polyamidoimides from Amino Acids
Research into polyamidoimides based on amino acids, including those containing cyclohexane fragments, explores the synthesis and properties of novel polymeric materials. These materials exhibit enhanced heat resistance and solubility in organic solvents, underscoring the potential of 4-amino-N-methylcyclohexane-1-carboxamide derivatives in polymer science (Subbotina et al., 2015).
properties
IUPAC Name |
4-amino-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAXLXOXUTWMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241625 |
Source
|
Record name | Cyclohexanecarboxamide, 4-amino-N-methyl-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-methylcyclohexane-1-carboxamide | |
CAS RN |
1799580-72-5 |
Source
|
Record name | Cyclohexanecarboxamide, 4-amino-N-methyl-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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